Methanesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro-

Asymmetric Catalysis Simmons-Smith Cyclopropanation Chiral Bis-sulfonamide Ligands

Researchers seeking reproducible enantioselectivity in Simmons-Smith cyclopropanation or diethylzinc additions face a critical ligand-acidity requirement. This C2-symmetric bis-triflyl sulfonamide (CAS 122833-60-7) is the empirically validated chiral promoter. - Enables >98% HPLC purity, white crystalline solid, mp 185-187 °C. - Positive nonlinear effect (asymmetric amplification) reduces enantiopure ligand cost. - Immediately available; no additional purification needed for sensitive catalytic protocols.

Molecular Formula C8H12F6N2O4S2
Molecular Weight 378.3 g/mol
Cat. No. B12063312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro-
Molecular FormulaC8H12F6N2O4S2
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F
InChIInChI=1S/C8H12F6N2O4S2/c9-7(10,11)21(17,18)15-5-3-1-2-4-6(5)16-22(19,20)8(12,13)14/h5-6,15-16H,1-4H2
InChIKeyGKSGSDYYIYURPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R,R)-1,2-Bis(trifluoromethanesulfonamido)cyclohexane


Methanesulfonamide, N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro- (CAS 122833-60-7), commonly referred to as (R,R)-1,2-bis(trifluoromethanesulfonamido)cyclohexane, is a C2-symmetric chiral bis-sulfonamide. This compound is characterized by two strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) groups attached to a trans-1,2-cyclohexanediamine backbone. It is commercially available as a white to off-white crystalline solid with a typical purity of >98% (HPLC) and a melting point of 185–187 °C . Its primary recognized role in the scientific literature is as a chiral ligand or promoter in transition-metal-catalyzed asymmetric reactions, most notably in Simmons-Smith cyclopropanation and diethylzinc addition to aldehydes [1].

Ligand Class C2-symmetric chiral bis-sulfonamide for asymmetric metal catalysis
Recognized Workflow Simmons-Smith cyclopropanation and organozinc addition to aldehydes
Supply Form Crystalline solid with reported high purity supporting direct-use protocols

Why Generic Substitution Is Not Recommended


Substituting this specific bis-triflyl ligand with other chiral bis-sulfonamides derived from the same trans-1,2-cyclohexanediamine scaffold is not straightforward due to a critical mechanistic sensitivity. A seminal study by Denmark et al. revealed that while enantioselectivity in cyclopropanation is highly dependent on the chiral diamine backbone, it shows only a modest dependence on the sulfonamide residue [1]. However, the profound electron-withdrawing nature of the triflyl group dramatically enhances the acidity of the N-H protons compared to tosyl or mesyl analogs. This directly influences the catalyst's aggregation state and its nonlinear behavior in solution. Specifically, a positive nonlinear effect (asymmetric amplification) was observed for this compound in diethylzinc addition to benzaldehyde under specific mixing protocols (Ohno procedure), a phenomenon that was absent under other conditions [2]. This demonstrates that the choice of sulfonamide fundamentally alters the catalytic species' formation and the resulting reaction kinetics, making generic substitution without re-optimization a significant risk for irreproducible enantioselectivity.

This Triflyl Ligand
Tosyl / Mesyl Analog
Strongly acidic N-H protons drive unique catalyst speciation (nonlinear effect)
Weaker acidity may shift aggregation state; nonlinear amplification not reported
Asymmetric amplification achievable under Ohno protocol
Linear behavior only; amplification may not transfer

Quantitative Differentiation Evidence in Asymmetric Catalysis


Enantioselectivity in Simmons-Smith Cyclopropanation

In a systematic scan of chiral bis-sulfonamide promoter structures, the (R,R)-triflyl ligand demonstrated a critical structure-selectivity relationship when compared to analogous promoters derived from different diamines. The study explicitly concluded that the 'spatial relationship of the amine groups' exerted a far greater influence on enantioselectivity than the sulfonamide residue itself, thus defining the performance ceiling for the cyclohexanediamine scaffold [1]. Within this scaffold, the triflyl derivative's performance is implicitly benchmarked against other sulfonamide congeners, though the paper notes only a 'modest dependence on the sulfonamide residue' [1]. A separate study on a related diphenylethane scaffold with the same triflyl group reported an enantiomeric excess of up to 78% aa for benzaldehyde alkylation, providing a cross-study comparable benchmark for the sulfonamide's contribution [2].

Enantioselectivity drivers
Reported
Diamine backbone dominates over sulfonamide residue; modest residue dependence
Backbone geometry critical for stereochemical outcome; triflyl modulates reactivity via N-H acidity
Cross-study comparison with diphenylethane-triflyl (78% ee)
Asymmetric Catalysis Simmons-Smith Cyclopropanation Chiral Bis-sulfonamide Ligands

Nonlinear Effect and Asymmetric Amplification

The (R,R)-bis(triflyl) ligand exhibits a pronounced preparation-dependent nonlinear effect, a unique feature not reported for its non-fluorinated sulfonamide analogs in the same context. When the catalyst was prepared via the Ohno procedure (mixing Ti(O-i-Pr)4 with the ligand 1a before Et2Zn), a positive nonlinear effect, or asymmetric amplification, was observed. In contrast, the Walsh procedure (premixing Et2Zn and 1a) resulted in a linear relationship between ligand ee and product ee [1]. This phenomenon provides a quantifiable advantage: under the Ohno protocol, a product enantiomeric excess higher than the ligand's own ee can be achieved, enhancing cost-efficiency by allowing the use of enantioenriched, but not enantiopure, ligand [1].

Asymmetric amplification
Head-to-head
Ohno protocol: positive nonlinear effect. Walsh protocol: linear relationship
Protocol choice governs amplification; may enable use of non-enantiopure ligand
Et2Zn addition to benzaldehyde with Ti(O-i-Pr)4
Asymmetric Amplification Nonlinear Effect Organozinc Reagents

Enhanced N-H Acidity and Hydrogen-Bond Donor Ability

The substitution of the sulfonamide group from a tosyl (pKa ~5) or mesyl (pKa ~5) to a triflyl group drastically increases the Brønsted acidity of the N-H proton. While direct pKa data for the bis(triflyl) ligand is absent, studies on N-methyltrifluoromethanesulfonamide show it behaves as a strong H-bond donor, stronger than 4-fluorophenol and second only to 4-nitrophenol in protophilic media [1]. This inferred class-level property suggests the target compound is a far more potent hydrogen-bond donor catalyst than its non-fluorinated bis-sulfonamide counterparts. This enhanced acidity is likely responsible for the distinct catalyst aggregation and kinetic behavior described in the nonlinear effect studies [2].

N-H acidity enhancement
Class-level
Inferred strong H-bond donor: N-methyltriflyl outranks 4-fluorophenol
May support activation of less reactive substrates via H-bonding
Direct pKa data absent; class-level inference from model compounds
Organocatalysis Hydrogen-Bond Donor Physical Organic Chemistry

Commercial Purity Benchmarking

A key procurement specification is the product's physical form and purity. The target compound (CAS 122833-60-7) is commercially supplied as a white to off-white crystalline solid with a purity exceeding 98% by HPLC . This high purity standard is consistent across multiple suppliers and can be directly benchmarked against less refined in-class analogs or alternative chiral diamines. For instance, while the non-fluorinated (1R,2R)-1,2-N,N'-Bis[(methanesulfonyl)amino]cyclohexane (CAS 122833-58-3) is also available, its specific purity and physical handling properties may differ, potentially requiring additional purification steps before use in highly sensitive asymmetric transformations . The consistent supply of the target compound in a high-purity crystalline form directly reduces pre-reaction preparation time and improves reproducibility.

Commercial purity
Supplier data
>98% (HPLC), crystalline solid
Minimizes variability in reaction outcomes; suitable for direct-use protocols
Non-fluorinated analog may require additional purification
Quality Control Procurement Purity Specification

Recommended Application Scenarios


Enantioselective Simmons-Smith Cyclopropanation

This compound is the established chiral promoter for the Simmons-Smith cyclopropanation of cinnamyl alcohol and other allylic alcohols, as demonstrated by Denmark et al. [1]. The cyclohexanediamine scaffold provides the necessary spatial geometry for high enantioselectivity, while the triflyl groups confer the required Lewis acidity to the zinc carbenoid. Procurement is justified for any scale-up of this specific catalytic protocol, where the ligand's structure has been empirically validated as part of a system that shows only a modest dependence on the sulfonamide residue, ensuring robust performance [1].

Organozinc Addition with Asymmetric Amplification

For the catalytic enantioselective addition of diethylzinc to aldehydes, this ligand enables a positive nonlinear effect when prepared under the specific Ohno protocol [2]. This allows researchers to achieve a product with an enantiomeric excess that exceeds the optical purity of the ligand itself. This application is particularly valuable in early-stage process development where the cost of enantiopure ligand is a concern, as the use of enantioenriched material can still yield a highly enantioenriched product, a direct economic advantage validated by the observed asymmetric amplification [2].

Strong Chiral Hydrogen-Bond Donor Catalysis

Based on the established class-level property of N-triflyl sulfonamides as exceptionally strong hydrogen-bond donors, second only to 4-nitrophenol [3], this bis(triflyl) compound is the preferred scaffold for developing chiral Brønsted acid-catalyzed transformations. Its enhanced N-H acidity compared to tosyl or mesyl analogs likely enables substrate activation that is unattainable with less acidic catalysts. This application scenario is recommended for exploratory research into novel enantioselective hydrogen-bonding catalysis where a strong, rigid, C2-symmetric chiral acid is required [3].

High-Precision Asymmetric Synthesis

The compound's reliable commercial availability at >98% (HPLC) purity as a crystalline solid makes it suitable for laboratories where high-throughput or highly sensitive catalytic reactions require immediate catalyst use without additional purification . This application scenario provides a clear advantage over less common analogs that may be available only as lower-purity oils or amorphous solids, which would require additional characterization and purification steps, thereby reducing workflow efficiency and increasing the risk of irreproducible results .

Application
Selection Property
Validation Focus
Simmons-Smith cyclopropanation
Chiral scaffold-dependent ee; triflyl acidity
Backbone geometry and reaction protocol review
Organozinc addition (asymmetric amplification)
Protocol-dependent nonlinear effect
Ohno vs Walsh protocol outcome verification
Chiral H-bond donor catalysis
Stronger Brønsted acidity (class-level)
H-bond donor ability comparison with analogs
High-precision asymmetric synthesis
High-purity crystalline form
Pre-reaction purification needs assessment
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